molecular formula C11H8BrNO3 B12121118 6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12121118
M. Wt: 282.09 g/mol
InChI Key: HRMDDQNQONYWKA-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position on the quinoline ring. The quinoline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities .

Preparation Methods

The synthesis of 6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-bromo-1-methyl-4-hydroxyquinoline-3-carboxylic acid. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which may have different biological activities compared to the parent compound.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared to other quinolone derivatives, such as:

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

6-bromo-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16)

InChI Key

HRMDDQNQONYWKA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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